1-Bromo-2-(difluoromethoxy)-4-fluoro-5-methylbenzene
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Overview
Description
1-Bromo-2-(difluoromethoxy)-4-fluoro-5-methylbenzene is an organic compound with the molecular formula C8H7BrF2O. This compound is characterized by the presence of bromine, fluorine, and difluoromethoxy groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals.
Mechanism of Action
Target of Action
This compound is likely to interact with various biological targets depending on its chemical structure and properties .
Mode of Action
It has been used in the direct arylation of heteroarenes using palladium catalysis . The compound may interact with its targets through a similar mechanism, leading to changes in the target’s function .
Biochemical Pathways
The compound’s involvement in the direct arylation of heteroarenes suggests it may influence pathways related to these reactions .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and overall pharmacokinetic profile .
Result of Action
Given its use in direct arylation reactions, it may induce changes at the molecular level, potentially altering cellular functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-2-(difluoromethoxy)-4-fluoro-5-methylbenzene. Factors such as temperature, pH, and the presence of other compounds can affect its reactivity and interactions with its targets .
Preparation Methods
The synthesis of 1-Bromo-2-(difluoromethoxy)-4-fluoro-5-methylbenzene typically involves the bromination of 2-(difluoromethoxy)-4-fluoro-5-methylbenzene. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound .
Chemical Reactions Analysis
1-Bromo-2-(difluoromethoxy)-4-fluoro-5-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in the presence of a base and a suitable solvent.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form corresponding hydro derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Bromo-2-(difluoromethoxy)-4-fluoro-5-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding. Its fluorinated groups enhance its binding affinity and selectivity towards biological targets.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. The compound’s ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-Bromo-2-(difluoromethoxy)-4-fluoro-5-methylbenzene can be compared with other similar compounds, such as:
1-Bromo-2-(difluoromethoxy)-4-fluorobenzene: This compound lacks the methyl group present in this compound, which may affect its reactivity and binding properties.
1-Bromo-2-fluoro-4-methoxybenzene: This compound has a methoxy group instead of a difluoromethoxy group, which can influence its chemical and biological properties.
1-Bromo-2-(trifluoromethoxy)-4-fluorobenzene: The presence of a trifluoromethoxy group instead of a difluoromethoxy group can significantly alter the compound’s reactivity and interactions with biological targets.
The unique combination of functional groups in this compound makes it distinct from these similar compounds and contributes to its specific applications and properties.
Properties
IUPAC Name |
1-bromo-2-(difluoromethoxy)-4-fluoro-5-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c1-4-2-5(9)7(3-6(4)10)13-8(11)12/h2-3,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHQYNHCGLCBRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)OC(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.03 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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